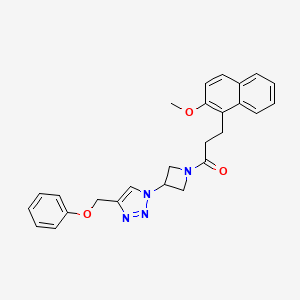
5-(5-bromothiophen-2-yl)-N-(cyanomethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that belongs to the family of bithiophenes Bithiophenes are known for their unique electronic properties and are widely used in various fields such as organic electronics, photovoltaics, and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide typically involves multiple steps, starting from commercially available 2,2’-bithiophene. The key steps include bromination, cyanomethylation, and carboxamidation.
Bromination: The bromination of 2,2’-bithiophene is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at room temperature.
Carboxamidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate product with an amine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The bithiophene core can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bithiophenes, while coupling reactions can produce extended conjugated systems.
科学的研究の応用
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: It can be used as a building block in the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Material Science: Its ability to form conjugated systems makes it useful in the design of novel materials with unique optical and electronic properties.
作用機序
The mechanism of action of 5’-bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide depends on its specific application. In organic electronics, its conjugated structure facilitates charge transport. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
5-Bromo-2,2’-bithiophene: A simpler analogue without the cyanomethyl and carboxamide groups.
2,2’-Bithiophene: The parent compound without any substituents.
5-Cyano-2,2’-bithiophene: Contains a cyano group but lacks the bromine and carboxamide groups.
Uniqueness
5’-Bromo-N-(cyanomethyl)-[2,2’-bithiophene]-5-carboxamide is unique due to the combination of bromine, cyanomethyl, and carboxamide groups, which impart distinct electronic and chemical properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogues.
特性
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-(cyanomethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS2/c12-10-4-3-8(17-10)7-1-2-9(16-7)11(15)14-6-5-13/h1-4H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBSDMATIXJISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)NCC#N)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Cyclopropanesulfonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2888618.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2888624.png)
![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2888626.png)

![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2888631.png)

![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine](/img/structure/B2888633.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)
![3-chloro-4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2888636.png)

